2-Fluoro-1-naphthol
Overview
Description
2-Fluoro-1-naphthol is an organic compound with the molecular formula C10H7FO It is a derivative of naphthol, where a fluorine atom is substituted at the second position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Fluoro-1-naphthol typically involves the fluorination of 2-naphthol. One common method includes the reaction of 2-naphthol with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts with a fluorinating agent under the catalysis of tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process avoids the use of hazardous diazoimido compounds and employs safer and more efficient fluorinating agents. The reaction conditions are carefully controlled to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Produces naphthoquinones.
Reduction: Yields dihydro derivatives.
Substitution: Results in various substituted naphthols depending on the nucleophile used
Scientific Research Applications
2-Fluoro-1-naphthol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2-Fluoro-1-naphthol involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
2-Naphthol: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
1-Fluoro-2-naphthol: The fluorine atom is positioned differently, affecting its reactivity and applications.
2-Fluoronaphthalene: Does not have the hydroxyl group, limiting its use in reactions involving hydrogen bonding.
Uniqueness: 2-Fluoro-1-naphthol is unique due to the presence of both a fluorine atom and a hydroxyl group on the naphthalene ring. This combination enhances its reactivity and makes it suitable for a wide range of applications, from synthetic chemistry to biomedical imaging .
Properties
IUPAC Name |
2-fluoronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWCIQOXYOFFLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375749 | |
Record name | 2-fluoro-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56874-95-4 | |
Record name | 2-fluoro-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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